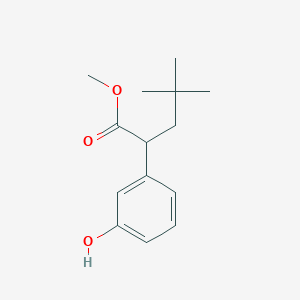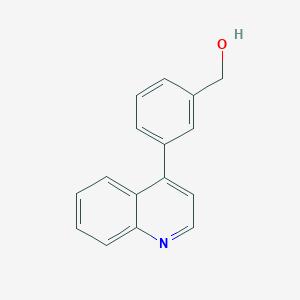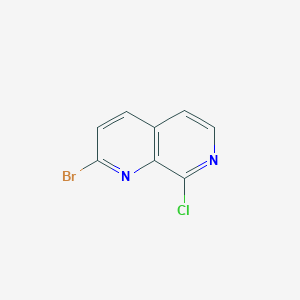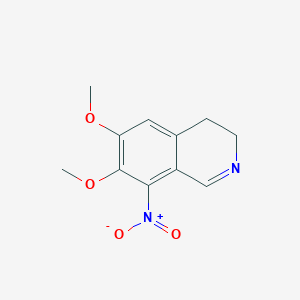
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is known for its unique structure, which includes a morpholine ring attached via an ethyl chain to the isoquinoline core. Isoquinoline derivatives are significant in medicinal chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives typically involves several methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction. For Isoquinoline, 1-(2-(4-morpholinyl)ethyl)-, a common synthetic route involves the reaction of isoquinoline with 2-(4-morpholinyl)ethyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium or platinum are used in hydrogenation reactions to produce various isoquinoline derivatives. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, especially at positions 1 and 3, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in nitrobenzene for bromination.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The morpholine ring enhances its ability to interact with biological molecules, increasing its efficacy.
Comparación Con Compuestos Similares
Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- can be compared with other isoquinoline derivatives such as:
Quinoline: Similar structure but lacks the morpholine ring, making it less versatile in biological applications.
1-Benzylisoquinoline: Contains a benzyl group instead of a morpholine ring, leading to different biological activities.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties, differing in its pharmacological effects.
The uniqueness of Isoquinoline, 1-(2-(4-morpholinyl)ethyl)- lies in its morpholine ring, which enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
126921-47-9 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-(2-isoquinolin-1-ylethyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)5-7-16-15(14)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |
Clave InChI |
RFRSPLDAHWHJGQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC2=NC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)





![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)

